molecular formula C7H15NS B3044472 2,2-Dimethylthian-4-amine CAS No. 100095-58-7

2,2-Dimethylthian-4-amine

Cat. No.: B3044472
CAS No.: 100095-58-7
M. Wt: 145.27 g/mol
InChI Key: GTDGSFCJVDEMHY-UHFFFAOYSA-N
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Description

2,2-Dimethylthian-4-amine is a sulfur-containing six-membered cyclic amine derivative. Structurally, it consists of a thiane ring (a saturated six-membered ring with one sulfur atom) substituted with two methyl groups at the 2-position and an amine group at the 4-position .

Properties

CAS No.

100095-58-7

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

2,2-dimethylthian-4-amine

InChI

InChI=1S/C7H15NS/c1-7(2)5-6(8)3-4-9-7/h6H,3-5,8H2,1-2H3

InChI Key

GTDGSFCJVDEMHY-UHFFFAOYSA-N

SMILES

CC1(CC(CCS1)N)C

Canonical SMILES

CC1(CC(CCS1)N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,2-Dimethylthian-4-amine to cyclic amines with analogous heteroatoms, ring sizes, or functional groups, based on the provided evidence:

Tetrahydro-2H-pyran-4-amine Derivatives (Oxygen Analogs)

  • Structure : Six-membered oxygen-containing ring (tetrahydropyran) with an amine group at the 4-position.
  • Key Features :
    • Oxygen’s electronegativity enhances hydrogen-bonding capacity, improving water solubility compared to sulfur analogs.
    • Example compounds from (e.g., C₂₆H₃₈N₂O₂, MW 411.1) demonstrate applications in pharmaceutical intermediates, such as kinase inhibitors .
  • Comparison with this compound: Sulfur vs. Methyl Substitutents: The 2,2-dimethyl groups in the thiane derivative introduce steric hindrance, which may affect binding to biological targets compared to unsubstituted pyran-4-amine derivatives .

3,4-Dihydro-2H-thiochromen-4-amine (Bicyclic Sulfur Analog)

  • Structure : Bicyclic system with a sulfur atom in a fused benzene-thiane framework.
  • Key Features :
    • The aromatic benzene ring in thiochromen derivatives (e.g., from ) may enhance stability and π-π interactions in drug-receptor binding .
  • Comparison with this compound: Monocyclic vs. Bicyclic: The monocyclic thiane structure lacks aromaticity, reducing planar rigidity but increasing conformational flexibility. Substituent Effects: The absence of methyl groups in thiochromen-4-amine may result in lower lipophilicity compared to this compound .

(2,2-Dimethyl-[1,3]-dioxolan-4-yl)methylamine (Five-Membered Ring Analog)

  • Structure : Five-membered dioxolane ring (two oxygen atoms) with a methylamine substituent.
  • Key Features: Smaller ring size and dual oxygen atoms increase ring strain and polarity, as seen in (MW 131.17, C₆H₁₃NO₂). Applications include chiral auxiliaries in asymmetric synthesis .
  • Comparison with this compound :
    • Ring Size : The six-membered thiane ring offers greater conformational stability than the five-membered dioxolane.
    • Heteroatom Count : Thiane’s single sulfur atom vs. dioxolane’s two oxygens results in distinct electronic and solubility profiles .

Data Table: Structural and Functional Comparison

Compound Core Structure Heteroatom Molecular Formula Molecular Weight (g/mol) Key Applications Reference
This compound* Thiane (6-membered) S C₆H₁₃NS 131.24 (calculated) Hypothetical drug intermediate N/A
Tetrahydro-2H-pyran-4-amine derivative Tetrahydropyran (6-membered) O C₂₆H₃₈N₂O₂ 411.1 Kinase inhibitor synthesis
3,4-Dihydro-2H-thiochromen-4-amine Thiochromen (bicyclic) S C₉H₁₁NS 165.26 (calculated) Bioactive compound research
(2,2-Dimethyl-[1,3]-dioxolan-4-yl)methylamine Dioxolane (5-membered) O C₆H₁₃NO₂ 131.17 Asymmetric synthesis

Research Findings and Implications

  • Sulfur’s Role : Sulfur-containing amines like this compound may exhibit improved metabolic stability compared to oxygen analogs, as sulfur is less prone to oxidative degradation .
  • Synthetic Challenges : Hydrogenation steps (e.g., , Example 14) used in pyran-4-amine synthesis may require modification for thiane derivatives due to sulfur’s lower reactivity .

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